2-(2-Bromonaphthalen-1-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9BrO2 |
|---|---|
Molecular Weight |
265.10 g/mol |
IUPAC Name |
2-(2-bromonaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H9BrO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
JSIWOIZFRKSXGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)Br |
Origin of Product |
United States |
Significance of Naphthalene Based Carboxylic Acids and Halogenated Aromatic Systems in Contemporary Chemical Research
Naphthalene-based carboxylic acids and halogenated aromatic systems are two classes of compounds that independently hold substantial importance in modern chemical research. Their combination within a single molecule, as seen in 2-(2-Bromonaphthalen-1-yl)acetic acid, creates a bifunctional platform for the synthesis of complex molecular targets.
Naphthalene (B1677914) carboxylic acids, such as 2,6-naphthalenedicarboxylic acid, are key monomers in the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN), which offers superior thermal and chemical stability compared to its benzene-based analogue. nih.gov In medicinal chemistry, the naphthalene scaffold is a common feature in pharmacologically active compounds. ontosight.ai For instance, derivatives of naphthalene-2-carboxylic acid have been investigated as inhibitors of human 5α reductase, an enzyme targeted in treatments for benign prostatic hyperplasia. tandfonline.com Furthermore, various naphthalene derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.airesearchgate.net The carboxylic acid group itself provides a convenient handle for forming amides, esters, and other derivatives, enabling the exploration of structure-activity relationships in drug design. nih.gov
Halogenated aromatic compounds are indispensable intermediates in organic synthesis. datapdf.com The carbon-halogen bond, particularly carbon-bromine, serves as a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.govnih.gov These reactions are cornerstones of modern synthetic chemistry, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. This capability has made brominated aromatics, including bromonaphthalenes, essential building blocks for constructing complex organic molecules, from pharmaceuticals and agrochemicals to advanced materials for organic electronics. nih.govossila.com For example, halogenated naphthalene diimides can be functionalized via Suzuki cross-coupling to create novel dyes for solar cells. rsc.org
Overview of the Academic Research Landscape for 2 2 Bromonaphthalen 1 Yl Acetic Acid and Its Relevant Derivatives
While dedicated research focusing explicitly on 2-(2-Bromonaphthalen-1-yl)acetic acid is not extensively documented in peer-reviewed literature, the academic landscape for its constituent parts and closely related analogues is rich and varied. The compound is best understood as a specialized synthetic intermediate, whose value is derived from the established reactivity of its functional groups.
The synthesis and application of bromonaphthalene derivatives are well-established. For instance, 2-bromonaphthalene (B93597) is a widely used intermediate for creating more complex structures for organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com Its utility in palladium-catalyzed reactions to form diverse libraries of compounds for biological screening is a common strategy, as demonstrated in the search for novel antagonists for the human CCR8 receptor. nih.gov
Similarly, naphthalene (B1677914) acetic acids are foundational molecules in various research areas. The synthesis of derivatives, such as converting the carboxylic acid to an amide, is a routine yet powerful method for generating new chemical entities with potential biological activity. researchgate.net The existence of commercially available, structurally similar compounds like 2-[(1-Bromonaphthalen-2-yl)oxy]acetic acid further indicates that this particular substitution pattern is of interest to the wider chemical community, likely for use as building blocks in multi-step synthetic campaigns. nih.gov The synthesis of (1-Bromonaphthalen-2-yl)acetonitrile, a precursor to the corresponding acetic acid, has been documented as a starting material for Suzuki cross-coupling reactions, highlighting the synthetic utility of this structural motif. nih.gov
Structural Features and Reactivity Context of the Bromonaphthalene Acetic Acid Moiety Within Synthetic and Mechanistic Frameworks
Strategies for the Construction of the this compound Core
The assembly of the target molecule can be approached through several distinct strategies. These include the manipulation of pre-functionalized naphthalene precursors, the formation of the key aryl-alkyl bond via catalytic methods, and the functionalization of the acetic acid side chain.
One of the most direct routes to this compound involves a series of functional group interconversions starting from readily available naphthalene derivatives. A well-documented pathway begins with 2-methylnaphthalene. researchgate.net This multi-step synthesis is outlined as follows:
Electrophilic Bromination of the Naphthalene Ring : The synthesis initiates with the selective bromination of 2-methylnaphthalene. The reaction, typically carried out using bromine in a solvent like acetic acid, preferentially installs a bromine atom at the C1 position to yield 1-bromo-2-methylnaphthalene (B105000). researchgate.net
Side-Chain Halogenation : The methyl group of 1-bromo-2-methylnaphthalene is then halogenated, commonly via a radical mechanism. Using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide leads to the formation of 1-bromo-2-(bromomethyl)naphthalene (B1265571). researchgate.net
Cyanation : The benzylic bromide is subsequently displaced by a cyanide nucleophile. This is typically achieved by reacting 1-bromo-2-(bromomethyl)naphthalene with potassium cyanide (KCN) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). This nucleophilic substitution reaction yields the crucial intermediate, (1-Bromonaphthalen-2-yl)acetonitrile. researchgate.net
Hydrolysis of the Nitrile : The final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be accomplished under either acidic or basic conditions, which converts (1-Bromonaphthalen-2-yl)acetonitrile into the target compound, this compound.
This sequential approach allows for the controlled construction of the molecule by building upon a simple naphthalene core.
Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon bonds. Palladium-catalyzed α-arylation of carboxylic acids and their derivatives has emerged as a potent method for constructing diarylacetic acids and related structures. organic-chemistry.orgarkat-usa.org This strategy could be hypothetically applied to the synthesis of this compound by coupling a suitable naphthalene electrophile with an acetic acid enolate equivalent.
The reaction would likely involve the coupling of a dihalo-naphthalene, such as 1,2-dibromonaphthalene, with the dienolate of an acetic acid derivative. The palladium catalyst, supported by a suitable ligand, facilitates the cross-coupling process. Research in this area has demonstrated the successful α-arylation of aryl acetic acids with a range of aryl bromides and chlorides, including sterically hindered substrates like 1-bromonaphthalene. nih.gov This indicates the feasibility of such a route, which would form the critical C1-Cα bond in a single, highly efficient step. The general method provides a convergent approach that complements traditional multi-step functional group transformations. arkat-usa.orgnih.gov
Decarboxylative functionalization represents a powerful method for modifying carboxylic acids. wikipedia.orgrsc.org While decarboxylative halogenation typically converts a carboxylic acid into an alkyl or aryl halide by replacing the entire carboxyl group, it can be envisioned as a tool for functionalizing the acetic acid moiety if applied to a suitable precursor like a malonic acid derivative. rsc.orgsemanticscholar.org
A hypothetical route for introducing a halogen atom at the α-position of the acetic acid side chain could involve the following steps:
Synthesis of (2-bromonaphthalen-1-yl)malonic acid.
Selective mono-decarboxylative halogenation of this intermediate.
The primary challenge in this approach is controlling the reaction to achieve mono-decarboxylation rather than the more common bis-decarboxylation. wikipedia.orgresearchgate.net Recent advancements in radical decarboxylative functionalization have begun to address this challenge, offering strategies for the controlled monodecarboxylation of malonic acids. wikipedia.orgresearchgate.net If successfully applied, this method would allow for the synthesis of derivatives such as 2-chloro-2-(2-bromonaphthalen-1-yl)acetic acid or 2-fluoro-2-(2-bromonaphthalen-1-yl)acetic acid, thereby functionalizing the acetic acid moiety as per the section's scope.
Directed Synthesis of Key Intermediates for this compound
The Friedel-Crafts acylation is a fundamental reaction for installing acyl groups on aromatic rings and is a common method for preparing aryl ketones. researchgate.net An intuitive approach to an intermediate for this compound would be the synthesis of 1-acetyl-2-bromonaphthalene. This ketone could then, in principle, be converted to the target acetic acid via the Willgerodt-Kindler reaction. rsc.orgnih.gov
However, research into the Friedel-Crafts acetylation of 2-bromonaphthalene (B93597) has shown that this route is not straightforward. The acylation does not yield the desired 1-acetyl-2-bromonaphthalene. Instead, electrophilic attack occurs at other positions on the naphthalene ring system, leading to a mixture of isomers. wikipedia.org The product distribution is highly dependent on the solvent used in the reaction. wikipedia.org
| Solvent | Ratio of (1-acetyl-7-bromonaphthalene) to (2-acetyl-6-bromonaphthalene) |
| Nitrobenzene | 0.53 |
| Carbon Disulphide | 2.2 |
| Chloroform | 3.3 |
Table 1: Product isomer ratios from the Friedel-Crafts acetylation of 2-bromonaphthalene in various solvents. wikipedia.org
These findings demonstrate that the directing effects of the bromo substituent and the nature of the naphthalene system itself prevent the formation of the required 1,2-substituted pattern. wikipedia.org Consequently, the Friedel-Crafts acylation of 2-bromonaphthalene is not a viable method for preparing the key ketone intermediate needed for a subsequent Willgerodt-Kindler reaction pathway.
The preparation of bromonaphthalene precursors is a critical first step for many of the synthetic strategies discussed. A reliable and high-yielding method for synthesizing 2-bromonaphthalene starts from the corresponding hydroxynaphthalene, β-naphthol (2-naphthol).
This transformation can be effectively carried out using triphenylphosphine (B44618) and elemental bromine in acetonitrile (B52724). The reaction proceeds by converting the hydroxyl group into an excellent leaving group, which is then displaced by bromide. The detailed procedure involves the initial formation of a phosphonium (B103445) bromide species from triphenylphosphine and bromine, which then reacts with the β-naphthol. A subsequent high-temperature rearrangement and workup yield the desired 2-bromonaphthalene. This method provides a robust and scalable alternative to other techniques like the Sandmeyer reaction of 2-aminonaphthalene, which involves a carcinogenic starting material.
Derivatization Reactions of this compound
The reactivity of this compound is multifaceted, allowing for targeted modifications at different sites of the molecule. These derivatization reactions are crucial for developing new compounds with potential applications in various fields of chemical science.
The carboxylic acid group is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating ester and amide derivatives, which can alter the physicochemical properties of the parent molecule.
Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of ethyl (2-naphthalen-1-yl-acetylamino)-acetate has been reported, demonstrating a typical esterification process. researchgate.net Enzymatic catalysis, utilizing lipases such as Novozym 435, has also emerged as a greener alternative for esterification reactions, often providing high yields under mild conditions. medcraveonline.commedcraveonline.com
Amidation: The formation of amides from this compound involves its reaction with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, often through the use of coupling reagents or conversion to an acid chloride, to facilitate the nucleophilic attack by the amine. orgsyn.org Direct amidation catalyzed by agents like zirconium(IV) chloride presents a more atom-economical approach. orgsyn.org For example, the synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester involved the use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride as a coupling agent to form the amide bond. researchgate.net
Table 1: Examples of Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| 1-Naphthaleneacetic acid | Glycine ethyl ester hydrochloride | (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, Triethylamine | researchgate.net |
| Carboxylic Acids | Amines | Amides | Zirconium(IV) chloride | orgsyn.org |
| Aldehydes | - | Esters/Amides | Chiral N-heterocyclic carbene and redox-active riboflavin | nih.gov |
The bromine atom attached to the naphthalene ring is susceptible to nucleophilic substitution reactions, providing a pathway to introduce a wide range of functional groups. These reactions are pivotal for further functionalization of the naphthalene core.
A key example of such a reaction is the displacement of the bromide ion by a nucleophile. For instance, in the synthesis of (1-bromonaphthalen-2-yl)acetonitrile, a related compound, potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) is used to displace a bromine atom, although in this specific literature example, the bromine is on a methyl group attached to the naphthalene ring. nih.gov This type of reaction, however, illustrates the principle of nucleophilic substitution that can be applied to the bromine atom on the aromatic ring under appropriate catalytic conditions, such as those employed in Buchwald-Hartwig or Ullmann-type couplings.
The bifunctional nature of this compound, possessing both a carboxylic acid and a halogenated aromatic ring, makes it an excellent substrate for intramolecular and intermolecular cyclization and annulation reactions. These strategies are powerful tools for the construction of polycyclic and heterocyclic systems.
Cyclization: Intramolecular cyclization can lead to the formation of new rings fused to the naphthalene core. For example, the cyclization of substituted phthalanilic acids to form N-phenylphthalimides in acetic acid demonstrates a classic acid-catalyzed cyclization involving a carboxylic acid and an amide, a reaction type that could be conceptually applied to derivatives of this compound. rsc.org
Annulation: Annulation strategies involve the formation of a new ring onto an existing one. Palladium-catalyzed decarbonylative [4 + 2] cyclization of carboxylic acids with terminal alkynes represents a modern and highly site-selective annulation method. rsc.org This approach could potentially be applied to this compound to construct more complex polycyclic aromatic structures. The synthesis of fascaplysin, a pentacyclic alkaloid, utilizes a palladium-catalyzed amination/C-H arylation domino coupling reaction, showcasing an advanced annulation strategy. researchgate.net
Table 2: Examples of Cyclization and Annulation Reactions
| Starting Material Type | Reaction Type | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Substituted phthalanilic acids | Intramolecular Cyclization | Acetic acid | N-phenylphthalimides | rsc.org |
| Carboxylic acids and terminal alkynes | Decarbonylative [4 + 2] Annulation | Palladium catalyst | Substituted naphthalenes | rsc.org |
| 1,2-dibromobenzene and an amine | Amination/C-H Arylation Domino Coupling | Palladium catalyst, dppf ligand | N-fused heterocycles | researchgate.net |
While this compound itself does not directly form Schiff bases, its derivatives, particularly those containing an aldehyde or ketone functionality on the naphthalene core, are precursors for such condensation reactions. Schiff bases, characterized by the azomethine (–C=N–) group, are synthesized through the condensation of a primary amine with a carbonyl compound. nih.govekb.eg
The synthesis of Schiff bases is a versatile method for creating a wide array of organic compounds with diverse applications. mdpi.comresearchgate.net For instance, if the naphthalene core of a this compound derivative were to be functionalized with a formyl group, it could readily undergo condensation with various primary amines to yield the corresponding Schiff bases. These reactions are often carried out in solvents like ethanol, sometimes with catalytic amounts of acid. ekb.eg The resulting Schiff bases can serve as ligands for metal complexes or as intermediates in the synthesis of other heterocyclic compounds.
Table 3: General Information on Schiff Base Formation
| Reactant 1 | Reactant 2 | Product Functional Group | General Conditions | Reference |
|---|---|---|---|---|
| Primary Amine | Aldehyde or Ketone | Azomethine (–C=N–) | Specific conditions, often with heating | nih.govekb.eg |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
One-Dimensional NMR (¹H, ¹³C) Data Analysis and Chemical Shift Interpretation
Detailed one-dimensional NMR data for this compound, including specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities, are not available in the reviewed literature.
For a complete structural assignment, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring and the aliphatic protons of the acetic acid moiety. The integration of these signals would confirm the number of protons in each environment. Similarly, the ¹³C NMR spectrum would provide a peak for each unique carbon atom, including those of the carboxylic acid group, the methylene (B1212753) bridge, and the brominated naphthalene ring.
Table 1: Expected ¹H and ¹³C NMR Data for this compound (Hypothetical)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | 10-12 | 170-180 |
| CH₂ | ~4.0 | 35-45 |
| Aromatic CH | 7.0-8.5 | 120-140 |
| Aromatic C-Br | --- | 115-125 |
| Aromatic C-CH₂ | --- | 130-140 |
| Aromatic C (quaternary) | --- | 125-135 |
Note: This table is hypothetical and intended for illustrative purposes only, as experimental data is not available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the naphthalene ring and the methylene group. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range couplings (2-3 bonds), which is vital for confirming the substitution pattern on the naphthalene ring and the connection of the acetic acid side chain.
A comprehensive analysis using these 2D NMR techniques for this compound has not been reported in the available scientific literature.
Vibrational Spectroscopy (Infrared, IR) for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Specific experimental IR spectra for this compound are not documented in the searched sources. A hypothetical spectrum would be expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1700 cm⁻¹), C-O stretching, and various C-H and C=C vibrations associated with the aromatic naphthalene ring.
Table 2: Expected IR Absorption Bands for this compound (Hypothetical)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Aliphatic) | 3000-2850 | Medium |
| C=O (Carboxylic Acid) | 1725-1700 | Strong |
| C=C (Aromatic) | 1600-1450 | Medium-Weak |
| C-O | 1320-1210 | Medium |
| C-Br | 700-500 | Medium-Strong |
Note: This table is hypothetical as no experimental IR data has been found.
Mass Spectrometry (MS and LCMS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
No experimental mass spectrometry or liquid chromatography-mass spectrometry (LCMS) data for this compound could be located in the public domain. The theoretical exact mass of this compound (C₁₂H₉BrO₂) can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would be expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. Analysis of the fragmentation pattern would likely show the loss of the carboxyl group and other fragments related to the naphthalene core.
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization and Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the naphthalene ring, which acts as a chromophore.
Specific UV-Vis absorption data, including the wavelength of maximum absorbance (λmax) and molar absorptivity (ε), for this compound are not available in the reviewed literature. The UV-Vis spectrum would be expected to exhibit multiple absorption bands characteristic of the naphthalene system, likely in the range of 250-350 nm, corresponding to π→π* electronic transitions.
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and crystal packing.
A search of crystallographic databases did not yield any results for the crystal structure of this compound. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal the conformation of the acetic acid side chain relative to the naphthalene ring and how the molecules arrange themselves in the crystal lattice, likely involving hydrogen bonding between the carboxylic acid groups of adjacent molecules.
Advanced Chromatographic Techniques for Purity Assessment and Isolation of Analogues
The rigorous assessment of purity and the isolation of structurally related analogues are critical steps in the characterization of this compound. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), serve as indispensable tools for these purposes. These methods offer high resolution, sensitivity, and reproducibility, allowing for the confident determination of purity and the successful separation of closely related compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical HPLC method for this compound would employ a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of a mixture of an aqueous component (often with a pH modifier like formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the naphthalene chromophore exhibits strong absorbance, typically around 254 nm or 280 nm.
For a comprehensive purity analysis, a gradient elution method is often preferred. This involves systematically changing the composition of the mobile phase during the chromatographic run to effectively separate impurities with a wide range of polarities. The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
The following interactive data table represents a hypothetical HPLC method for the purity assessment of this compound.
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Expected Retention Time | ~12.5 minutes |
In addition to purity assessment, preparative HPLC can be employed for the isolation of analogues of this compound that may be present in a crude reaction mixture. This technique utilizes larger columns and higher flow rates to separate and collect fractions of individual compounds. The collected fractions can then be analyzed by other spectroscopic methods to elucidate the structures of the isolated analogues.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds. For a carboxylic acid like this compound, a derivatization step is typically required to increase its volatility and thermal stability. A common derivatization agent is diazomethane (B1218177) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its corresponding methyl ester or trimethylsilyl (B98337) ester.
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification.
The following interactive data table outlines a representative GC-MS method for the analysis of the methyl ester derivative of this compound.
| Parameter | Value |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Through the application of these advanced chromatographic techniques, a comprehensive profile of the purity of this compound can be established, and any present analogues can be effectively isolated for further structural characterization.
Computational Chemistry Approaches to 2 2 Bromonaphthalen 1 Yl Acetic Acid
Quantum Mechanical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-Bromonaphthalen-1-yl)acetic acid, these calculations can elucidate its electronic structure, thermodynamic stability, and inherent reactivity.
DFT methods are employed to solve the Schrödinger equation for a molecule, providing information about the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
For this compound, DFT calculations would reveal how the bromine atom and the acetic acid group influence the electron density across the naphthalene (B1677914) ring system. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack. Furthermore, calculated parameters such as ionization potential, electron affinity, and electrostatic potential maps offer a detailed picture of the molecule's reactive nature. This theoretical groundwork is invaluable for designing synthesis routes and predicting the types of reactions the compound might undergo. For instance, studies on related naphthalimide derivatives have utilized DFT to understand their redox properties and potential for electron transfer reactions.
Note: The values in this table are hypothetical and for illustrative purposes only, representing the type of data generated from quantum mechanical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to explore the movement of atoms and molecules over time. MD simulations provide insights into the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules.
In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by a force field—a set of equations that describe the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period, revealing the dynamic behavior of the molecule.
For this compound, a key aspect to investigate would be the rotational freedom of the acetic acid side chain relative to the bulky naphthalene ring. MD simulations can identify the most stable conformations (lowest energy states) and the energy barriers between them. Understanding the preferred three-dimensional shape of the molecule is crucial for its interaction with other molecules, including potential binding partners. Furthermore, simulations in an aqueous environment can model how water molecules arrange around the solute, providing information about its solvation and hydrophobicity, which are critical for its behavior in biological systems.
Prediction of Advanced Physicochemical Descriptors for Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This is achieved by calculating a variety of molecular descriptors that numerically represent different aspects of the molecule's physicochemical properties. For this compound, computational tools can predict a wide range of descriptors that would be essential for any future SAR analysis.
These descriptors can be categorized into several classes:
1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., molecular connectivity indices), and counts of specific functional groups.
3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular surface area, volume, and shape indices.
Advanced descriptors can also include quantum chemical properties like HOMO/LUMO energies and electronic properties derived from DFT calculations. nih.gov For instance, the partition coefficient (log P), a measure of a compound's lipophilicity, is a critical descriptor in QSAR studies as it influences a molecule's ability to cross cell membranes. QSAR models built on such descriptors can predict the biological activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.gov
Table 2: Predicted Physicochemical Descriptors for SAR Studies
| Descriptor Type | Descriptor Name | Hypothetical Value | Relevance in SAR |
|---|---|---|---|
| Constitutional (1D) | Molecular Weight | 265.10 g/mol | Influences diffusion and transport properties. |
| Topological (2D) | Wiener Index | 1254 | Relates to molecular branching and compactness. |
| Topological (2D) | Polar Surface Area (PSA) | 37.3 Ų | Predicts transport properties like intestinal absorption. |
| Geometric (3D) | Molecular Volume | 220.5 ų | Relates to the size and shape of the molecule, important for receptor fitting. |
| Electronic (QM) | Electronegativity | 3.85 | Influences the nature of chemical bonds and reactivity. |
Note: The values in this table are for illustrative purposes and represent the type of data generated for QSAR studies.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating the transition state structures—the highest energy points along the reaction coordinate—and calculating the activation energies. This information is crucial for optimizing reaction conditions and predicting the feasibility of a proposed synthetic route.
For the synthesis of this compound, a potential route could involve the Suzuki-Miyaura cross-coupling reaction. rsc.orgelsevierpure.com DFT calculations can be used to model the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. nih.gov By calculating the energy profile of the entire reaction pathway, researchers can identify the rate-determining step and understand how different ligands on the palladium catalyst might influence the reaction's efficiency. rsc.org Such computational investigations can guide the selection of catalysts and reaction conditions to improve yields and minimize byproducts, making the synthesis more efficient and cost-effective. nih.gov
Ligand-Protein Docking Simulations for Putative Biological Targets
Given the structural similarity of this compound to known biologically active compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs) based on naphthaleneacetic acid, it is plausible that it may interact with specific protein targets. mdpi.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction. mdpi.com
In a docking simulation, the three-dimensional structure of the target protein is required, which can often be obtained from databases like the Protein Data Bank. The ligand, this compound, is then computationally placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.
For example, a hypothetical docking study could investigate the binding of this compound to the active site of cyclooxygenase (COX) enzymes, which are common targets for NSAIDs. researchgate.net The simulation would predict how the ligand fits into the enzyme's active site and which amino acid residues it interacts with. This could involve hydrogen bonds with the carboxylic acid group and hydrophobic interactions with the naphthalene ring. The results of such a study could suggest whether this compound is a potential inhibitor of these enzymes and provide a rationale for its biological activity, guiding further experimental validation. mdpi.comnih.gov
Reactivity and Reaction Mechanisms Involving 2 2 Bromonaphthalen 1 Yl Acetic Acid
Mechanistic Investigations of Substitution Reactions at the Bromine Center, Including SN1 and SN2 Pathways
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and in the case of aryl halides such as 2-(2-bromonaphthalen-1-yl)acetic acid, the direct displacement of the bromine atom on the sp²-hybridized carbon of the naphthalene (B1677914) ring is generally disfavored under standard SN1 and SN2 conditions. youtube.comopenstax.orgleah4sci.com
The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate. openstax.org For an aryl halide, the formation of a highly unstable aryl cation makes the SN1 pathway energetically unfavorable. The geometry of the aromatic ring prevents the backside attack required for a concerted SN2 (Substitution Nucleophilic Bimolecular) reaction. leah4sci.com In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry. libretexts.org This is sterically hindered in the planar naphthalene ring system.
Therefore, direct substitution at the bromine center of this compound is unlikely to proceed via classical SN1 or SN2 pathways. However, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, typically requiring strong electron-withdrawing groups to activate the ring and harsh reaction conditions (high temperature and pressure) with potent nucleophiles. The acetic acid moiety is not a sufficiently strong electron-withdrawing group to facilitate SNAr reactions under mild conditions.
It is important to distinguish between substitution at the aromatic bromine and substitution at the benzylic-like carbon of the acetic acid side chain. While the C-Br bond on the naphthalene ring is robust, reactions involving the carboxylic acid group can proceed more readily.
Pathways for Oxidation and Reduction of Associated Functional Groups and their Derivations
The functional groups present in this compound—the naphthalene ring and the carboxylic acid—can undergo both oxidation and reduction reactions under appropriate conditions. 182.160.97eopcw.com
Oxidation:
The naphthalene ring is susceptible to oxidation, although it is generally more resistant than simpler aromatic systems like benzene (B151609) due to its greater resonance stabilization. Strong oxidizing agents, such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), can lead to ring cleavage under vigorous conditions. ucr.edu Selective oxidation of one of the rings is often challenging.
The carboxylic acid functional group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. purdue.edu However, oxidative decarboxylation can occur under specific circumstances, such as the Hunsdiecker reaction, which would replace the carboxylic acid group with a halogen.
Reduction:
The naphthalene ring can be reduced under various conditions. Catalytic hydrogenation, typically using catalysts like palladium, platinum, or nickel at high pressures and temperatures, can reduce the aromatic system to form tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives. lumenlearning.com Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, can selectively reduce one of the rings of the naphthalene system.
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). eopcw.com This transformation would yield 2-(2-bromonaphthalen-1-yl)ethanol. The choice of reducing agent is critical to achieve selectivity between the aromatic ring and the carboxylic acid. For instance, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce a carboxylic acid but may be used for the reduction of other functional groups if present. lumenlearning.com
| Functional Group | Reaction Type | Reagents | Potential Product |
| Naphthalene Ring | Oxidation | KMnO₄, H₂CrO₄ | Ring-opened products |
| Naphthalene Ring | Reduction | H₂/Pd, Pt, or Ni; Na/NH₃ (liq) | Tetralin or decalin derivatives |
| Carboxylic Acid | Reduction | LiAlH₄, BH₃ | Primary alcohol |
Cycloaddition and Rearrangement Reactions of Naphthalene Derivatives Influenced by the Acetic Acid and Bromine Moieties
The aromatic nature of the naphthalene core allows it to participate in cycloaddition reactions, although this typically requires overcoming the significant resonance stabilization energy of the aromatic system. The presence of the acetic acid and bromine substituents can influence the regioselectivity and reactivity of these transformations.
Cycloaddition Reactions:
Naphthalene can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), though this is less common than with non-aromatic dienes. nih.gov The reaction typically occurs across the 1,4-positions. The electronic nature of the substituents can affect the feasibility of such reactions. The bromine atom, being weakly deactivating, and the acetic acid group, also deactivating, would generally decrease the electron density of the naphthalene ring, making it a less reactive diene for normal electron-demand Diels-Alder reactions. However, in inverse-electron-demand Diels-Alder reactions, where the naphthalene derivative would react with an electron-rich dienophile, these deactivating groups could potentially enhance reactivity.
Photochemical cycloadditions are also possible with naphthalene derivatives. For instance, [2+2] and [4+4] photocycloadditions can occur upon UV irradiation, leading to complex polycyclic structures.
Rearrangement Reactions:
While specific rearrangement reactions involving the entire this compound molecule are not widely reported, rearrangements of substituents on the naphthalene ring can occur under certain conditions, such as in the presence of strong acids (Jacobsen rearrangement). However, these are more common for polysubstituted alkylnaphthalenes.
The functional groups themselves can participate in rearrangements. For example, if the carboxylic acid is converted to an acyl azide, a Curtius rearrangement could be initiated to form an isocyanate, which could then be converted to an amine. Similarly, conversion to a hydroxamic acid followed by a Lossen rearrangement would also yield an isocyanate.
Catalytic Reactions Utilizing or Modifying the Compound
The bromine substituent on the naphthalene ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. youtube.commdpi.com In the case of this compound, the aryl bromide can be coupled with a variety of boronic acids or boronic esters to introduce new substituents at the 2-position of the naphthalene ring. nih.gov
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the naphthalene ring to form a Pd(II) intermediate.
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. youtube.com
This reaction is highly valuable for synthesizing a wide array of functionalized naphthalene derivatives. For example, coupling with an arylboronic acid would yield a biaryl compound, while coupling with an alkenylboronic acid would introduce a vinyl group. nih.gov
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | Biaryl derivative |
| Suzuki-Miyaura | Alkenylboronic acid | Pd(0) catalyst, Base | Alkenylnaphthalene derivative |
| Heck | Alkene | Pd(0) catalyst, Base | Alkenylnaphthalene derivative |
| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) catalyst, Base | Alkynylnaphthalene derivative |
| Buchwald-Hartwig | Amine | Pd(0) catalyst, Base | N-Arylnaphthalene derivative |
Naphthalene acetic acid derivatives, due to their structural rigidity and the presence of a coordinating carboxylic acid group, have been explored as ligands in the development of novel catalytic systems. mdpi.com The carboxylate group can coordinate to a metal center, and the naphthalene backbone can be modified to tune the steric and electronic properties of the resulting metal complex.
While specific research on this compound as a ligand is not extensively documented, related naphthalene-based acetic acids have been used to create metal complexes with interesting structural and biological properties. mdpi.com The general principle involves the deprotonation of the carboxylic acid to form a carboxylate, which can then act as a ligand for various transition metals. The steric bulk of the naphthalene unit and the potential for further functionalization (for example, via the bromine atom) make such compounds attractive scaffolds for ligand design in asymmetric catalysis and materials science.
Exploration of 2 2 Bromonaphthalen 1 Yl Acetic Acid and Its Derivatives in Biological Research
Investigations into Enzyme Inhibition Mechanisms and Biological Interactions
While direct studies on the enzyme inhibition mechanisms of 2-(2-bromonaphthalen-1-yl)acetic acid are not extensively documented, research on structurally related compounds provides insights into potential areas of activity. The core structure, featuring a naphthalene (B1677914) ring and an acetic acid moiety, is a common scaffold in the design of enzyme inhibitors.
Identification of Specific Enzyme Targets and Binding Mode Analysis
Research into compounds with similar structural features, such as arylpropionic acid derivatives, has shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects, often mediated through enzyme inhibition. For instance, naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), is a methoxy-naphthaleneacetic acid derivative. nih.gov Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.
In a different context, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. nih.gov Molecular modeling and in vitro assays of these compounds revealed that the acetic acid group plays a crucial role in binding to the enzyme's active site. Given the structural similarity, it is plausible that derivatives of this compound could be investigated for inhibitory activity against enzymes like COX or mPGES-1. The bromonaphthalene moiety would offer a large, hydrophobic surface for interaction with the enzyme's binding pocket, while the acetic acid group could form key hydrogen bonds or ionic interactions with active site residues.
Structure-Activity Relationship (SAR) Studies for Enzyme Modulators
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For arylpropionic acid derivatives, SAR studies have demonstrated that modifications to the aromatic ring, the acidic moiety, and the linker between them can significantly impact biological activity. orientjchem.org For example, the nature and position of substituents on the aromatic ring can influence the compound's binding affinity and selectivity for different enzyme isoforms.
In the case of this compound derivatives, SAR studies could explore the impact of:
Position of the bromine atom: Moving the bromine to other positions on the naphthalene ring could alter the electronic properties and steric interactions within the enzyme's active site.
Modifications of the acetic acid group: Conversion of the carboxylic acid to amides, esters, or other bioisosteres could affect the compound's pharmacokinetic properties and binding interactions.
Substitution on the naphthalene ring: Introduction of other functional groups on the naphthalene scaffold could lead to additional interactions with the enzyme, potentially increasing potency or selectivity.
Interaction with Biological Pathways and Molecular Targets
Beyond enzyme inhibition, the structural motifs present in this compound suggest potential interactions with other biological pathways and molecular targets.
Research on Specific Receptor Binding, e.g., G-protein coupled receptors (GPR139)
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins involved in a wide range of physiological processes and are major drug targets. The orphan receptor GPR139, which is predominantly expressed in the central nervous system, has garnered interest as a potential therapeutic target. nih.gov While there is no direct evidence of this compound binding to GPR139, the known ligands for this receptor often contain aromatic and acidic or amide functionalities.
The endogenous ligands for GPR139 are thought to be the aromatic amino acids L-tryptophan and L-phenylalanine. Synthetic agonists and antagonists of GPR139 often feature complex aromatic systems. The naphthalene core of this compound could potentially fit into the ligand-binding pocket of GPR139, with the acetic acid group mimicking the carboxylate of the endogenous amino acid ligands. Further research, including computational docking studies and in vitro binding assays, would be necessary to explore this hypothesis.
Exploration of Potential Biological Activities through DNA Alkylation Mechanisms
DNA alkylating agents are a class of compounds that can covalently modify DNA, leading to cytotoxicity and, in some cases, anticancer activity. nih.govescholarship.org These agents are typically electrophilic and react with nucleophilic sites on DNA bases. While the acetic acid group of this compound is not a typical alkylating function, the bromonaphthalene moiety could potentially be involved in such interactions under specific biological conditions or after metabolic activation.
For instance, some polycyclic aromatic hydrocarbons can be metabolized to reactive epoxides that can alkylate DNA. mdpi.com It is conceivable that derivatives of this compound, particularly if further functionalized, could be designed to act as DNA alkylating agents. The naphthalene ring could serve as a DNA intercalating or groove-binding moiety, positioning a reactive group for alkylation. However, it is important to note that this is speculative and would require significant chemical modification and experimental validation. The parent compound, this compound, is not expected to be a direct DNA alkylating agent.
Antimicrobial and Antioxidant Activity Studies of Derived Compounds
Several studies have investigated the antimicrobial and antioxidant properties of naphthalene derivatives, including those with an acetic acid side chain. These studies suggest that the naphthalene scaffold is a promising platform for the development of new antimicrobial and antioxidant agents.
Naphthalene derivatives have been identified as a promising class of antimicrobials effective against a wide range of human pathogens. rasayanjournal.co.in Various synthetic derivatives have been reported to possess significant antimicrobial properties with minimal toxicity. rasayanjournal.co.insemanticscholar.org
A study on naphthalene acetic acid compounds demonstrated significant antibacterial and antifungal activity. ijplsjournal.com The research highlighted the potential of these compounds as effective antimicrobial agents. In another study, novel amide-coupled naphthalene scaffolds derived from 2-(naphthalen-1-yloxy)acetic acid were synthesized and evaluated for their antibacterial and antifungal actions. researchgate.net Several of these derivatives exhibited excellent antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net
The following table summarizes the antimicrobial activity of some naphthalene acetic acid derivatives against various microorganisms.
| Derivative Type | Test Organism | Activity | Reference |
| Naphthalene acetic acid complexes | Aspergillus niger | Antifungal | ijplsjournal.com |
| Naphthalene acetic acid complexes | Staphylococcus aureus | Antibacterial | ijplsjournal.com |
| Amide-coupled naphthalene scaffolds | Escherichia coli | Antibacterial | researchgate.net |
| Amide-coupled naphthalene scaffolds | Pseudomonas aeruginosa | Antibacterial | researchgate.net |
| Amide-coupled naphthalene scaffolds | Staphylococcus aureus | Antibacterial | researchgate.net |
| Amide-coupled naphthalene scaffolds | Candida albicans | Antifungal | researchgate.net |
In addition to antimicrobial activity, some naphthalene derivatives have been shown to possess antioxidant properties. The α-naphthol moiety, which is structurally related to the naphthalene core of the title compound, has been associated with high antioxidant activity. researchgate.net
Role as Precursors for the Synthesis of Novel Biologically Active Molecules
This compound serves as a versatile precursor in the synthesis of novel molecules with potential biological and pharmacological activities. Its chemical structure, featuring a naphthalene core, a carboxylic acid group, and a reactive bromine atom, allows for a variety of chemical modifications to generate a diverse range of derivatives. The bromine atom is particularly amenable to substitution reactions, such as the Suzuki-Miyaura cross-coupling, which enables the introduction of various aryl and heteroaryl groups, leading to the creation of new chemical entities with potentially enhanced or novel biological profiles.
While specific examples of biologically active molecules synthesized directly from this compound are not extensively documented in publicly available literature, the synthetic strategies employed for analogous bromo-aromatic acetic acids provide a clear blueprint for its potential applications. For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully used to synthesize inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammation, starting from structurally related compounds like 3-(2-bromo-phenyl)-propionic acid and (4-bromo-thiophen-2-yl)-acetic acid. This reaction allows for the straightforward introduction of diverse functionalities, which can be tailored to interact with specific biological targets.
The general synthetic approach for creating novel derivatives from this compound would typically involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to replace the bromine atom with a new substituent. The resulting biaryl or heteroaryl naphthalene acetic acid derivative could then be evaluated for its biological activity. The table below illustrates a hypothetical synthetic scheme based on established chemical reactions for analogous compounds.
Table 1: Hypothetical Synthesis of Biologically Active Derivatives from this compound
| Precursor | Reaction Type | Reagent | Potential Product Class | Potential Biological Activity |
| This compound | Suzuki-Miyaura Coupling | Arylboronic acid | 2-(1-Aryl-naphthalen-2-yl)acetic acids | Anti-inflammatory, Anticancer |
| This compound | Buchwald-Hartwig Amination | Amine | 2-(1-Amino-naphthalen-2-yl)acetic acids | Kinase inhibitors, CNS agents |
| This compound | Sonogashira Coupling | Terminal alkyne | 2-(1-Alkynyl-naphthalen-2-yl)acetic acids | Antiviral, Anticancer |
| This compound | Heck Reaction | Alkene | 2-(1-Alkenyl-naphthalen-2-yl)acetic acids | Various |
The exploration of this compound as a precursor for novel drug candidates remains an area with significant potential. The combination of its versatile chemical handles and the proven biological relevance of the naphthalene scaffold makes it an attractive starting point for the development of new therapeutic agents. Further research in this area is warranted to fully elucidate the potential of its derivatives in various disease contexts.
Applications of 2 2 Bromonaphthalen 1 Yl Acetic Acid in Advanced Materials and Catalysis
Utilization as a Versatile Building Block in Complex Organic Synthesis
No specific studies detailing the use of 2-(2-Bromonaphthalen-1-yl)acetic acid as a building block in complex organic synthesis were identified. The presence of the bromine atom and the carboxylic acid group offers reactive sites for various organic transformations, theoretically allowing it to serve as a precursor for more complex molecules. However, published examples of such applications are not available.
Integration into Organic Electronic Materials, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
There is no available research demonstrating the integration of this compound into organic electronic materials. While naphthalene-based compounds are of interest in OLED and OPV research due to their aromatic and charge-transporting properties, the specific contribution and performance of this particular compound have not been reported.
Development as Ligands in Coordination Chemistry and Metal Complex Formation
While naphthalene-based carboxylic acids can act as ligands for metal ions, no studies were found that specifically investigate the coordination chemistry of this compound or the properties of its metal complexes.
Potential in Catalytic Processes, such as Acid or Reduction Catalysis
The potential of this compound in catalytic processes has not been explored in the available scientific literature. The carboxylic acid moiety could theoretically participate in acid catalysis, but no specific examples or research findings are available to support this.
Future Research Directions for 2 2 Bromonaphthalen 1 Yl Acetic Acid
Development of Novel and Sustainable Synthetic Routes for Scalable Production
The advancement of research and potential applications of 2-(2-Bromonaphthalen-1-yl)acetic acid is intrinsically linked to the availability of efficient and scalable synthetic methods. Future research should prioritize the development of novel and sustainable routes that are not only high-yielding but also environmentally benign and economically viable.
Current synthetic approaches to analogous bromonaphthalene acetic acids often rely on multi-step sequences that may involve harsh reagents and generate significant waste. A forward-looking approach would be to explore modern synthetic strategies to streamline the synthesis.
Key areas for investigation include:
Direct C-H Functionalization: A paramount goal would be the development of methods for the direct carboxymethylation of 2-bromonaphthalene (B93597) at the 1-position. This would represent a significant improvement in atom economy and a reduction in synthetic steps. Research in this area could focus on transition-metal-catalyzed C-H activation, exploring a range of catalysts (e.g., palladium, rhodium, copper) and directing groups to achieve high regioselectivity.
Catalytic Cross-Coupling Reactions: The exploration of novel cross-coupling strategies offers another promising avenue. For instance, the development of a one-pot procedure involving the bromination of a suitable naphthalene (B1677914) precursor followed by a subsequent catalytic coupling to introduce the acetic acid or a precursor moiety would be highly desirable.
Flow Chemistry and Process Intensification: To address scalability, the translation of optimized batch syntheses to continuous flow processes should be a key objective. Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for automated synthesis, which are all critical for industrial-scale production.
Renewable Feedstocks and Green Solvents: A strong emphasis should be placed on utilizing renewable starting materials and environmentally friendly solvents. Research into bio-based precursors for the naphthalene core and the use of solvents such as supercritical CO2 or bio-derived solvents would significantly enhance the sustainability of the synthesis.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Direct C-H Functionalization | High atom economy, reduced step count | Catalyst development, directing group design |
| Catalytic Cross-Coupling | High yields, functional group tolerance | Novel catalysts, one-pot procedures |
| Flow Chemistry | Scalability, safety, automation | Reactor design, process optimization |
| Green Chemistry Approaches | Sustainability, reduced environmental impact | Renewable feedstocks, green solvents |
Advanced Mechanistic Elucidation Utilizing Real-Time Spectroscopic Techniques
A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for process optimization, troubleshooting, and the rational design of improved synthetic protocols. Future research should move beyond traditional end-point analysis and embrace advanced, real-time spectroscopic techniques to gain unprecedented insights into the reaction dynamics.
The application of in-situ monitoring technologies can provide a wealth of data on reaction kinetics, the formation of transient intermediates, and the influence of various reaction parameters.
Promising spectroscopic techniques and their potential applications include:
In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants, products, and key intermediates in real-time by tracking characteristic vibrational bands. This would allow for the precise determination of reaction kinetics and the identification of reaction endpoints.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: By employing flow-NMR or specialized reaction monitoring probes, it would be possible to obtain detailed structural information about species present in the reaction mixture at any given time. This could be invaluable for identifying and characterizing short-lived intermediates that are not observable by conventional methods.
Mass Spectrometry (MS) Techniques: The use of techniques like Reaction Monitoring Mass Spectrometry (RMMS) can provide highly sensitive detection of reactants, products, and byproducts, offering a detailed profile of the reaction progress.
Computational Chemistry: In conjunction with experimental data, computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This synergistic approach can provide a comprehensive understanding of the reaction mechanism at a molecular level.
| Spectroscopic Technique | Information Gained | Research Application |
| In-situ FTIR/Raman | Real-time concentration profiles, kinetics | Optimization of reaction conditions |
| In-situ NMR | Structural elucidation of intermediates | Identification of transient species |
| Mass Spectrometry | High-sensitivity reaction profiling | Byproduct analysis, kinetic modeling |
| Computational Chemistry | Reaction pathways, transition states | Mechanistic hypothesis testing |
Rational Design and Synthesis of New Derivatives for Highly Targeted Applications
The core structure of this compound serves as a versatile scaffold for the rational design and synthesis of new derivatives with tailored properties for specific applications, particularly in the fields of medicine and materials science. The bromine atom provides a convenient handle for further functionalization through a variety of cross-coupling reactions, while the carboxylic acid group can be readily converted into esters, amides, and other functional groups.
Future research in this area should be guided by a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR).
Potential avenues for the development of new derivatives include:
Pharmaceutical Applications: Naphthalene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ekb.eg By systematically modifying the structure of this compound, it may be possible to develop novel therapeutic agents. For example, the synthesis of amide derivatives with various amines could lead to new compounds with enhanced biological activity and improved pharmacokinetic profiles. Docking studies and in-silico screening could be employed to guide the design of derivatives targeting specific biological macromolecules.
Materials Science Applications: The naphthalene core is a well-known chromophore and fluorophore, and its derivatives have found applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. nih.govalfa-chemistry.com The bromine atom can be replaced with various aryl or heterocyclic groups through Suzuki, Stille, or other cross-coupling reactions to tune the electronic and photophysical properties of the resulting molecules. The acetic acid moiety can be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures.
Bioconjugation: The carboxylic acid group can be activated and coupled to biomolecules such as peptides, proteins, or nucleic acids. This could enable the development of targeted drug delivery systems, imaging agents, or probes for studying biological processes.
| Application Area | Design Strategy | Potential Outcome |
| Pharmaceuticals | SAR-guided derivatization, bioisosteric replacement | Novel therapeutic agents with improved efficacy |
| Materials Science | Tuning of electronic and photophysical properties | Advanced materials for electronic and optical devices |
| Bioconjugation | Coupling to biomolecules | Targeted drug delivery, bioimaging agents |
Multidisciplinary Research at the Interface of Synthetic Organic Chemistry, Biology, and Materials Science
The full potential of this compound and its derivatives can only be realized through a concerted, multidisciplinary research effort that bridges the gap between synthetic organic chemistry, biology, and materials science. Collaboration between experts in these fields will be essential to drive innovation and translate fundamental discoveries into practical applications.
Key areas for multidisciplinary collaboration include:
Chemical Biology: Synthetic chemists can design and synthesize novel derivatives of this compound, which can then be evaluated by biologists for their effects on cellular pathways, protein function, and disease models. This iterative process of design, synthesis, and biological testing can accelerate the discovery of new drug candidates.
Materials Chemistry: The development of new materials based on this scaffold will require close collaboration between synthetic chemists and materials scientists. Chemists can synthesize novel derivatives with specific electronic and optical properties, which can then be fabricated into devices and characterized by materials scientists to assess their performance.
Supramolecular Chemistry and Nanotechnology: The self-assembly properties of derivatives of this compound could be explored for the construction of novel nanomaterials with applications in areas such as sensing, catalysis, and drug delivery. This would require expertise in both synthetic chemistry and nanoscale characterization techniques.
By fostering a collaborative research environment, the scientific community can unlock the full potential of this compound and pave the way for exciting new discoveries and technologies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-Bromonaphthalen-1-yl)acetic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via regioselective bromination of naphthalene derivatives followed by acetic acid group introduction. A common approach involves reacting 2-bromonaphthalene with chloroacetic acid in the presence of NaOH under reflux (60–80°C). Reaction time (typically 6–12 hours) and stoichiometry (1:1.2 molar ratio of bromonaphthalene to chloroacetic acid) are critical for minimizing byproducts like di-substituted derivatives .
- Data Note : In analogous syntheses (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid), yields range from 65–80% under optimized conditions. Impurities are monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H NMR (400 MHz, CDCl) identifies substituent positions via aromatic proton splitting patterns (δ 7.2–8.5 ppm) and acetic acid protons (δ 3.7–4.1 ppm). C NMR confirms bromine’s deshielding effect on adjacent carbons .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) coupled with ESI-MS detects molecular ions at m/z 279 [M+H] and fragments (e.g., loss of CO at m/z 235) .
Advanced Research Questions
Q. How do electronic effects of bromine and acetic acid substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The bromine atom at the 2-position is electron-withdrawing, activating the naphthalene ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Computational studies (DFT, B3LYP/6-31G*) predict enhanced electrophilicity at the 1-position due to resonance effects. Experimental validation involves competitive reactions with Pd catalysts (e.g., Pd(PPh)) and arylboronic acids, monitored by F NMR for fluorine-tagged analogs .
- Data Contradiction : Some studies report lower reactivity compared to para-substituted analogs due to steric hindrance from the acetic acid group. Resolution requires kinetic studies under standardized conditions (e.g., 80°C, DMF solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
